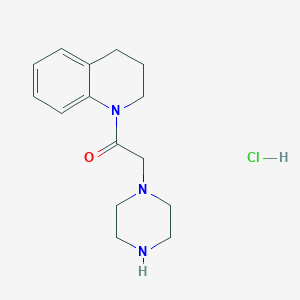
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The structure of this compound includes a quinoline moiety fused with a piperazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroquinoline with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents like bromoethane can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has been investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its pharmacological potential, it is explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride can be compared with other quinoline derivatives such as:
Quinine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent that shares structural similarities with the compound.
Nalidixic Acid: An antibacterial agent with a quinoline core, used to treat urinary tract infections.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
The uniqueness of this compound lies in its combined quinoline and piperazine structure, which imparts distinct chemical and biological properties not found in the other compounds .
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18;/h1-2,4,6,16H,3,5,7-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYWCHGCIJVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)
![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)
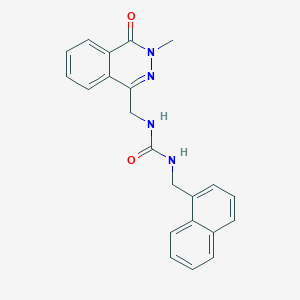

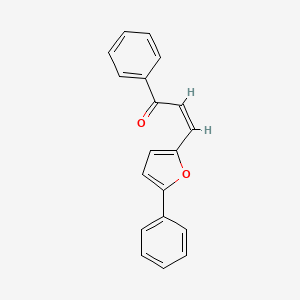
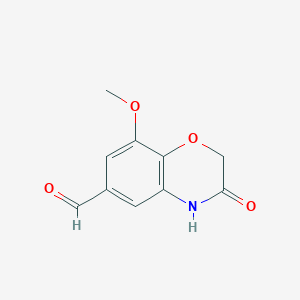

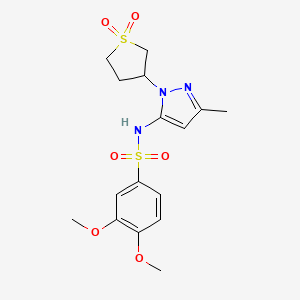

![4-butoxy-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2392851.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2392853.png)


![N-(4-chloro-2-fluorophenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2392856.png)
